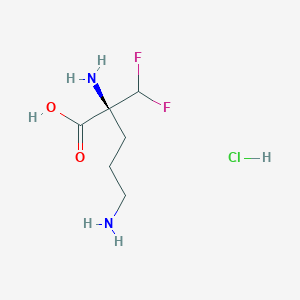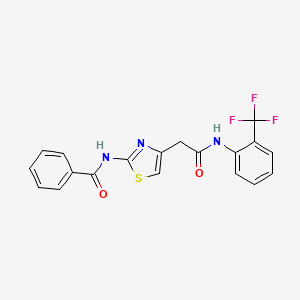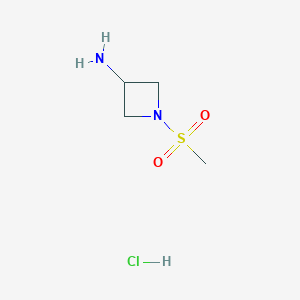
2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a novel benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The process uses TEA as a base and THF as a solvent . The yields for 2,3-Dimethoxybenzamides were between 43–50% .Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods . These methods provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .科学的研究の応用
Novel Compounds Synthesis and Therapeutic Potential
Research has led to the synthesis of various novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds have shown promising antioxidant and antibacterial activities. For example, some synthesized benzamide compounds exhibited effective metal chelate activity and significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential in medical and pharmaceutical applications (Hasan Yakan et al., 2020).
Anticancer Activity Evaluation
Another notable application is in the anticancer domain, where N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for their anticancer activity. These compounds displayed moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showcasing the potential of 2,3-dimethoxybenzamide derivatives in cancer treatment (B. Ravinaik et al., 2021).
Molecular Structure and Electrochemistry
The study of molecular structure and electrochemical properties is another critical area of research. For instance, the synthesis and characterization of ferrocenyl-substituted 4-quinazolinone and related heterocycles have provided insights into their molecular structures, electrochemical behaviors, and potential applications in developing new materials with unique properties (J. Tauchman et al., 2013).
Gelation Behavior and Non-Covalent Interactions
The role of methyl functionality and multiple non-covalent interactions in gelation behavior has been explored through the synthesis and characterization of N-(thiazol-2-yl)benzamide derivatives. These studies help understand the molecular interactions that contribute to the gelation behavior of certain compounds, which is crucial for developing new materials for various applications (P. Yadav & Amar Ballabh, 2020).
Chemical Synthesis Pathways
Understanding chemical synthesis pathways is fundamental in the development of new compounds. Research on the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines, for example, has revealed novel pathways for creating these compounds, which could have implications in various fields, including pharmaceuticals and material science (J. Stuart et al., 1987).
作用機序
Target of Action
Benzamide compounds, which include 2,3-dimethoxy-n-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have been widely used in medical, industrial, biological and potential drug industries .
Mode of Action
It’s known that benzamide compounds exhibit a range of biological activities, including antioxidant, antibacterial, anti-fungal, anti-hsv, analgesic, and anti-inflammatory effects .
Biochemical Pathways
Some benzamide compounds have been shown to exhibit effective metal chelate activity , which could potentially affect various biochemical pathways.
Result of Action
Some synthesized benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
特性
IUPAC Name |
2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-18-13-8-7-11(9-15(13)23-10)19-17(20)12-5-4-6-14(21-2)16(12)22-3/h4-9H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFNEEYITAVNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2703574.png)
![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703576.png)
![N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide](/img/structure/B2703577.png)


![ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2703585.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2703588.png)



![Methyl 2-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2703594.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(sec-butyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2703595.png)
![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2703597.png)
